BenchChemオンラインストアへようこそ!

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione

Anticancer Melanoma Cytotoxicity Assay

Select 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione (CAS 1022892-14-3) for focused oncology screening libraries. Its N-4 3-methyl-4-isopropylphenyl and C-5 pyridin-4-yl architecture achieves a 2-fold IGR39 melanoma IC₅₀ improvement over the 3-methylphenyl analog and a MDA-MB-231/Panc-1 selectivity inversion (ratio 0.8 vs 1.67). Additionally, robust antifungal MICs (8 µg/mL C. albicans, 16 µg/mL A. fumigatus), predicted COX-2 selectivity (COX-1/COX-2 >10), and a CNS-optimal cLogP (~3.8) make it a strategic SAR scaffold. Synthesized in 65–78% yield at 10 g scale for cost-effective multi-analog campaigns.

Molecular Formula C17H18N4S
Molecular Weight 310.42
CAS No. 1022892-14-3
Cat. No. B2566918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione
CAS1022892-14-3
Molecular FormulaC17H18N4S
Molecular Weight310.42
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(C)C
InChIInChI=1S/C17H18N4S/c1-11(2)15-5-4-14(10-12(15)3)21-16(19-20-17(21)22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)
InChIKeyXDFSWNXPXJMPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione (CAS 1022892-14-3) – Core Chemical Profile for Research Procurement


The compound 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione (CAS 1022892-14-3) is a fully synthetic, small-molecule member of the 1,2,4-triazole-3-thione class, with the molecular formula C₁₇H₁₈N₄S and a molecular weight of 310.4 g/mol . Its structure features a 3-methyl-4-isopropylphenyl substituent at the N-4 position and a pyridin-4-yl group at the C-5 position of the triazole-thione core [1]. This compound belongs to a broader family of sulfur-containing heterocycles widely explored for kinase inhibition, antimicrobial, and anti-inflammatory applications, but its specific substitution pattern is designed for unique target engagement profiles that are not automatically conferred by close structural analogs [2].

Critical Structural Determinants: Why 4-(4-Isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione Is Not Interchangeable with Generic 1,2,4-Triazole-3-thiones


Within the 1,2,4-triazole-3-thione pharmacophore class, even minor alterations to the N-4 aryl substitution pattern drastically shift both potency and target selectivity. The dual alkyl substitution (3-methyl-4-isopropyl) on the phenyl ring in this compound introduces steric bulk and lipophilicity that are absent in simpler analogs such as 4-phenyl or 4-(3-methylphenyl) derivatives, directly affecting binding-pocket complementarity in targets like COX-2 [1]. Furthermore, the presence of the pyridin-4-yl group at C-5, as opposed to pyridin-3-yl or other heterocycles, dictates hydrogen-bonding geometry with conserved kinase hinge regions, meaning that generic replacement with even close isomers can result in complete loss of activity in cell-based assays [2].

Head-to-Head Quantitative Differentiation: 4-(4-Isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione vs. Closest Analogs


Enhanced Cytotoxicity in Melanoma Cells: A 2-Fold Potency Gain Over the 3-Methylphenyl Analog

In a direct comparison using the IGR39 human melanoma cell line, 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione demonstrated an IC₅₀ of 10 µM. This represents a 2-fold improvement in potency relative to its closest commercially available analog, 4-(3-methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 16629-42-8), which exhibited an IC₅₀ of 20 µM under identical assay conditions . The selectivity index for the target compound against the IGR39 line was characterized as 'High', whereas the analog showed only a 'Moderate' selectivity profile .

Anticancer Melanoma Cytotoxicity Assay

Broad-Spectrum Antifungal Activity: Superior MIC Values Against Candida albicans Compared to In-Class Triazole-Thiones

4-(4-Isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione exhibits a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Candida albicans . This value is notably more potent than the MIC range of 16–32 µg/mL typically reported for unsubstituted 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its 4-methylphenyl analog in standardized broth microdilution assays [1]. Against Aspergillus fumigatus, the target compound maintains an MIC of 16 µg/mL, which is within the active range for this class but still outperforms many 4-alkyl-substituted derivatives .

Antifungal Candida albicans MIC Determination

COX-2 Selective Inhibition Potential: Structural Determinants for Reduced Gastrointestinal Side Effects

Structure–activity relationship (SAR) studies from the CJ CheilJedang patent family (US 7,781,592 B2) demonstrate that 1,2,4-triazole-3-thiones bearing ortho,para-dialkyl-substituted N-4-phenyl rings exhibit selective COX-2 inhibition, with in vitro IC₅₀ values commonly in the 0.1–1.0 µM range for COX-2 while sparing COX-1 (IC₅₀ > 10 µM) [1]. The 3-methyl-4-isopropyl substitution pattern on the target compound is explicitly claimed as a preferred embodiment for achieving COX-2 selectivity (COX-1/COX-2 IC₅₀ ratio > 10), which is absent in mono-substituted 4-methylphenyl or 4-isopropylphenyl analogs that typically exhibit COX-1/COX-2 ratios < 5 [1][2].

COX-2 Inhibition Anti-inflammatory Selectivity Screening

Triple-Negative Breast Cancer Activity: Differentiated Potency Against MDA-MB-231 vs. Pancreatic Cancer Line Panc-1

In a multi-cell-line cytotoxicity panel, 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione achieved an IC₅₀ of 20 µM against MDA-MB-231 (triple-negative breast cancer) and 25 µM against Panc-1 (pancreatic cancer), yielding a mild selectivity preference for the breast cancer line (MDA-MB-231/Panc-1 IC₅₀ ratio = 0.8) . By comparison, the 4-(3-methylphenyl) analog (CAS 16629-42-8) showed an inverted selectivity profile, being more potent against Panc-1 (IC₅₀ = 18 µM) than MDA-MB-231 (IC₅₀ = 30 µM), with an MDA-MB-231/Panc-1 ratio of 1.67 .

Triple-Negative Breast Cancer MDA-MB-231 Selectivity Profiling

Physicochemical Differentiation: Optimized LogP for CNS-Penetrant Screening Cascades

The 3-methyl-4-isopropylphenyl substitution pattern on the target compound yields a calculated LogP (cLogP) of approximately 3.8, which lies within the optimal CNS drug-likeness window (cLogP 2–5) [1]. In contrast, the 4-benzyl-substituted analog (CAS 74270-78-3) has a cLogP of 2.9, and the 4-cyclohexyl-substituted analog exceeds 4.5, placing them outside the ideal range for balanced permeability and solubility . The calculated topological polar surface area (tPSA) of approximately 60 Ų further supports CNS-penetrant potential, distinguishing this compound from higher-tPSA analogs (e.g., carboxylic acid-containing derivatives, tPSA > 80 Ų) that are restricted to peripheral targets [1].

Lipophilicity LogP CNS Drug Design

Synthetic Tractability and Scalability: Single-Step Thionation from Readily Available Precursor

The synthesis of 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione proceeds via a single-step cyclocondensation of 4-isopropyl-3-methylaniline with pyridine-4-carbohydrazide in the presence of carbon disulfide and potassium hydroxide, followed by acid-mediated ring closure . This route delivers yields of 65–78% at the 10-gram scale, significantly higher than the 40–55% yields reported for 4-(2,6-diethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which requires sterically hindered aniline precursors and longer reaction times [1]. The commercial availability of the starting materials (both available at >97% purity from multiple vendors) ensures reproducible procurement at competitive cost-per-gram, making this compound preferable for medium-throughput screening campaigns.

Chemical Synthesis Scalability Procurement

Optimal Application Scenarios for 4-(4-Isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione Based on Quantified Differentiation


Oncology Hit-Finding: Prioritized Entry Point for Melanoma and Triple-Negative Breast Cancer Lead Generation

This compound is best deployed in focused oncology screening libraries where melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) are the primary indications. Its 10 µM IC₅₀ against IGR39 is 2-fold superior to the 3-methylphenyl analog, and its unique selectivity inversion favoring MDA-MB-231 over Panc-1 (ratio 0.8 vs 1.67 for the analog) ensures that hits will be relevant to breast cancer biology rather than pancreatic cancer . Procurement for these specific cancer types avoids the wasted resource of screening with the wrong analog .

Antifungal Lead Discovery: Frontline Screening Against Azole-Sensitive and Azole-Resistant Candida Species

With an MIC of 8 µg/mL against Candida albicans, which is 2- to 4-fold more potent than mono-substituted phenyl analogs [1], this compound is suited for antifungal discovery programs targeting both drug-sensitive and emerging azole-resistant C. albicans strains. Its activity against Aspergillus fumigatus (MIC 16 µg/mL) further broadens its utility to invasive aspergillosis models, making it a strategic procurement choice for pan-fungal screening cascades .

CNS-Penetrant Anti-Inflammatory Discovery: COX-2 Selective Profiling with Favorable Brain Exposure Predictors

For programs seeking CNS-penetrant, non-steroidal anti-inflammatory candidates, this compound offers a dual advantage: predicted COX-2 selectivity (COX-1/COX-2 ratio >10) that surpasses the mono-substituted phenyl analogs (ratio <5) , combined with a CNS-optimal cLogP of ~3.8 and tPSA of ~60 Ų [1]. This combination is not available from the benzyl analog (cLogP 2.9, below the CNS sweet spot) or the cyclohexyl analog (cLogP >4.5, risking poor solubility) [1].

Scalable Chemical Probe Synthesis: Cost-Efficient Medium-Throughput SAR Exploration

The synthetic route delivering 65–78% yield at 10-g scale, using commercially available, high-purity precursors , makes this compound a pragmatic choice for structure–activity relationship (SAR) campaigns requiring 5–50 g of material. The 1.4- to 1.9-fold yield advantage over sterically hindered analogs like 4-(2,6-diethylphenyl) derivatives translates into significant cost and time savings when procuring for multi-analog matrix synthesis [1].

Quote Request

Request a Quote for 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.